2-[(Oxan-3-yl)methoxy]-1,3-thiazole
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Overview
Description
2-[(Oxan-3-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an oxan-3-ylmethoxy group Thiazole rings are known for their aromaticity and presence in various biologically active molecules
Scientific Research Applications
2-[(Oxan-3-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-3-ylmethanol with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-3-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring’s reactive positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Mechanism of Action
The mechanism of action of 2-[(Oxan-3-yl)methoxy]-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Oxan-2-yl)methoxy]-1,3-thiazole
- 2-[(Oxan-4-yl)methoxy]-1,3-thiazole
- 2-[(Oxan-5-yl)methoxy]-1,3-thiazole
Uniqueness
2-[(Oxan-3-yl)methoxy]-1,3-thiazole is unique due to the specific positioning of the oxan-3-ylmethoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8(6-11-4-1)7-12-9-10-3-5-13-9/h3,5,8H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIYGOBUSZCWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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